molecular formula C12H14N2O3 B14897909 n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide

n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide

Cat. No.: B14897909
M. Wt: 234.25 g/mol
InChI Key: GCLASFIAVTZIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide is a benzoxazine derivative characterized by a bicyclic 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one core substituted at the 6-position with an isobutyramide group. This compound serves as a key intermediate or pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors. Its structural features, including the electron-deficient oxazinone ring and the hydrogen-bonding capacity of the amide moiety, make it a versatile scaffold for targeting proteins like monoacylglycerol lipase (MAGL) and histone deacetylases (HDACs) .

Safety protocols for handling this compound emphasize precautions against heat, ignition sources, and exposure, with specific storage guidelines under inert atmospheres at 2–8°C .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide

InChI

InChI=1S/C12H14N2O3/c1-7(2)12(16)13-8-3-4-10-9(5-8)14-11(15)6-17-10/h3-5,7H,6H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

GCLASFIAVTZIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide typically involves the reaction of appropriate amines with benzoxazine derivatives. One common method involves the reaction of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to modulate protein-protein interactions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide and its analogs:

Compound Name Core Structure Substituent/Modification Biological Target Key Activity Data Synthesis Method Reference
This compound Benzoxazinone 6-Isobutyramide MAGL, HDAC (potential) Not explicitly reported Amide coupling
Spiro derivatives (e.g., MAGL inhibitors) Benzoxazinone + Spiro Bioisosteric replacement of isobutyramide MAGL IC₅₀ = 2–50 nM (reversible inhibition) Knoevenagel condensation
(E)-3-(3-Oxo-4-substituted-benzoxazin-6-yl)-N-hydroxypropenamides Benzoxazinone 6-Propenamide + hydroxamate HDAC IC₅₀ = 0.8–5.2 μM (HDAC1/6 selective) Aldol condensation
6-(Pyrimidin-4-yl)-4-methyl-benzoxazin-3-one derivatives Benzoxazinone 6-Pyrimidinyl + substituted phenyl Antimicrobial MIC = 4–16 μg/mL (vs. S. aureus) Cs₂CO₃-mediated coupling
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid Benzoxazinone 6-Boronic acid Suzuki coupling reagent N/A Lithiation-borylation
Benzothiazine derivatives (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-one) Benzothiazinone Varied 6-substituents (nitro, benzoyl) Antimicrobial MIC = 2–8 μg/mL (vs. E. coli) Knoevenagel condensation

Key Findings

  • Bioisosteric Transformations : The spiro derivatives in replace the isobutyramide group with a spirocyclic system, achieving potent MAGL inhibition (IC₅₀ < 50 nM). This modification enhances metabolic stability compared to the parent scaffold .
  • HDAC Inhibition : Propenamide-hydroxamate analogs () exhibit HDAC1/6 selectivity, with IC₅₀ values in the micromolar range. The hydroxamate group chelates zinc in the HDAC active site, a mechanism distinct from the MAGL-targeting isobutyramide derivatives .
  • Antimicrobial Activity : Pyrimidinyl-benzoxazine derivatives () and benzothiazines () show moderate activity against Gram-positive bacteria. The benzothiazine core, however, demonstrates broader-spectrum efficacy, likely due to increased lipophilicity .
  • Synthetic Utility: Boronic acid derivatives () serve as intermediates for Suzuki-Miyaura cross-couplings, highlighting the benzoxazinone scaffold’s versatility in diversification .

Structure-Activity Relationships (SAR)

  • Amide vs. Hydroxamate : The isobutyramide group in the parent compound favors MAGL binding via hydrophobic interactions, while hydroxamate substituents () shift activity toward HDACs via metal coordination .
  • Substituent Flexibility : Pyrimidinyl and boronic acid groups () demonstrate the scaffold’s adaptability for targeting diverse biological pathways or enabling further derivatization.

Biological Activity

N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isobutyramide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, with a molecular weight of 234.25 g/mol. It features a benzo[b][1,4]oxazine core, which is significant for its biological interactions.

This compound has been studied for its role as an inhibitor of several key enzymes:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme is implicated in various cellular processes including glucose metabolism and cell proliferation. Inhibitors of GSK-3β have therapeutic potential in treating Alzheimer's disease and cancer .
  • Bromodomain and Extra-Terminal (BET) Proteins : These proteins are involved in the regulation of gene expression and have been linked to cancer progression. Compounds targeting BET proteins can lead to anti-proliferative effects in cancer cells .

Biological Evaluation

Research indicates that this compound exhibits notable inhibitory activity against GSK-3β with an IC50 value in the low micromolar range. This suggests a strong potential for therapeutic applications.

Case Studies

  • GSK-3β Inhibition : A study demonstrated that treatment with a related compound led to significant increases in GSK-3β Ser9 phosphorylation levels in neuroblastoma N2a cells, indicating effective inhibition .
  • BET Inhibition : Another study synthesized derivatives of the compound and evaluated their anti-proliferative activities against various hematologic malignancies. The most potent compounds showed IC50 values ranging from 2.8 to 4.5 µM against BRD4, highlighting their potential as cancer therapeutics .

Data Tables

CompoundTarget EnzymeIC50 (µM)Biological Activity
This compoundGSK-3βLow MicromolarNeuroprotective effects
Derivative 15hBRD42.8Anti-proliferative in hematologic malignancies
Derivative 15iBRD44.5Anti-proliferative in hematologic malignancies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.